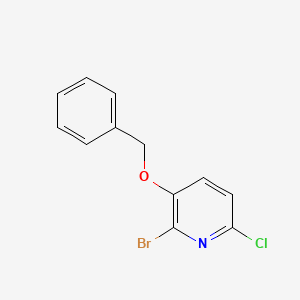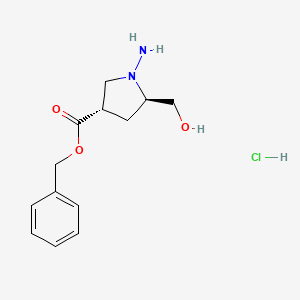![molecular formula C10H11NO4 B13939954 2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13939954.png)
2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-2,2-dimethyl-1,4-Dioxino[2,3-b]pyridine-7-carboxylic acid is a heterocyclic compound with the molecular formula C8H7NO4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-2,2-dimethyl-1,4-Dioxino[2,3-b]pyridine-7-carboxylic acid typically involves a multi-step process. One common method includes the Smiles rearrangement, which is a versatile approach for synthesizing substituted dioxino-pyridine derivatives . The reaction conditions often involve the use of bases and nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
化学反応の分析
Types of Reactions
2,3-Dihydro-2,2-dimethyl-1,4-Dioxino[2,3-b]pyridine-7-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, solvents like THF or DMF, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylated or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted dioxino-pyridine compounds .
科学的研究の応用
2,3-Dihydro-2,2-dimethyl-1,4-Dioxino[2,3-b]pyridine-7-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of materials with specific chemical properties, such as polymers and catalysts .
作用機序
The mechanism of action of 2,3-dihydro-2,2-dimethyl-1,4-Dioxino[2,3-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other dioxino-pyridine derivatives, such as:
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid
- 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid
- 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid .
Uniqueness
What sets 2,3-dihydro-2,2-dimethyl-1,4-Dioxino[2,3-b]pyridine-7-carboxylic acid apart is its specific substitution pattern and the presence of the carboxylic acid group at the 7-position. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
特性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC名 |
2,2-dimethyl-3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C10H11NO4/c1-10(2)5-14-8-7(15-10)3-6(4-11-8)9(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChIキー |
NOMMZVJSTCDBHR-UHFFFAOYSA-N |
正規SMILES |
CC1(COC2=C(O1)C=C(C=N2)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


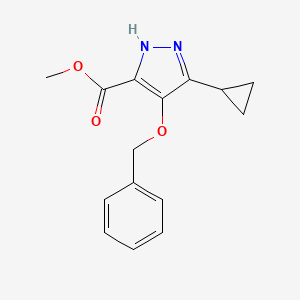
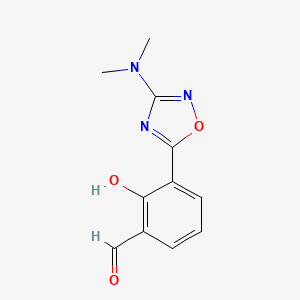
![9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13939885.png)
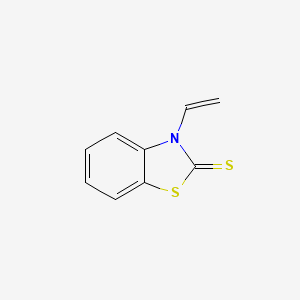
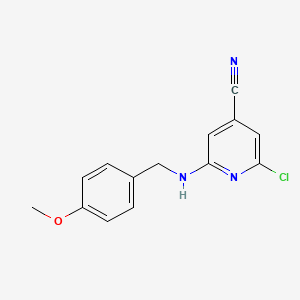
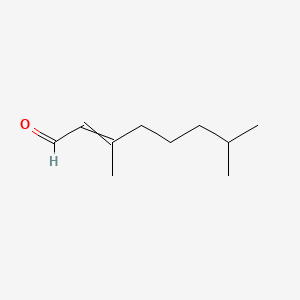

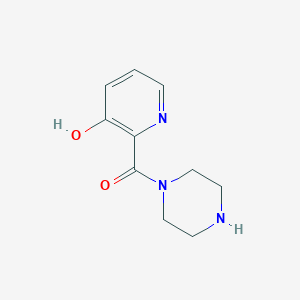
![3-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B13939937.png)
